molecular formula C13H9BrFNO4 B13444067 9-Bromo-10-fluoro Ofloxacin

9-Bromo-10-fluoro Ofloxacin

Cat. No.: B13444067
M. Wt: 342.12 g/mol
InChI Key: GFVDASSFMPJQBI-UHFFFAOYSA-N
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Description

9-Bromo-10-fluoro Ofloxacin: is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the addition of bromine and fluorine atoms to the ofloxacin structure, which potentially enhances its antibacterial properties. The molecular formula of this compound is C13H9BrFNO4 , and it has a molecular weight of 342.117 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-fluoro Ofloxacin involves the bromination and fluorination of ofloxacin. The process typically starts with the preparation of ofloxacin, followed by selective bromination and fluorination at specific positions on the molecule. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in a controlled environment to maintain the integrity of the compound and to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-fluoro Ofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

9-Bromo-10-fluoro Ofloxacin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Bromo-10-fluoro Ofloxacin is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-10-fluoro Ofloxacin is unique due to the presence of both bromine and fluorine atoms, which may enhance its antibacterial properties compared to its parent compound, ofloxacin. The addition of these halogens can potentially improve the compound’s stability, bioavailability, and efficacy against resistant bacterial strains .

Properties

Molecular Formula

C13H9BrFNO4

Molecular Weight

342.12 g/mol

IUPAC Name

7-bromo-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C13H9BrFNO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)

InChI Key

GFVDASSFMPJQBI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)Br)C(=O)O

Origin of Product

United States

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